molecular formula C8H5FN2O2 B13341250 8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid

8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid

Cat. No.: B13341250
M. Wt: 180.14 g/mol
InChI Key: AKATVWALIPMLJR-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 5th position of the imidazo[1,5-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroimidazo[1,5-a]pyridine-5-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods allow for the construction of the imidazo[1,5-a]pyridine scaffold from readily available starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Fluoroimidazo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-Fluoroimidazo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoroimidazo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

8-fluoroimidazo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-6(8(12)13)11-4-10-3-7(5)11/h1-4H,(H,12,13)

InChI Key

AKATVWALIPMLJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN2C(=C1)C(=O)O)F

Origin of Product

United States

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